molecular formula C8H8BrNO B11888906 1-(2-Bromo-6-methylpyridin-4-YL)ethanone

1-(2-Bromo-6-methylpyridin-4-YL)ethanone

Cat. No.: B11888906
M. Wt: 214.06 g/mol
InChI Key: JMTRTCFAVYMLOU-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methylpyridin-4-YL)ethanone is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.06 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-methylpyridin-4-YL)ethanone typically involves the bromination of 6-methylpyridin-4-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-methylpyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce oxides and alcohols or amines, respectively .

Scientific Research Applications

1-(2-Bromo-6-methylpyridin-4-YL)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, thereby exerting their effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-6-methylpyridin-4-YL)ethanone
  • 1-(2-Fluoro-6-methylpyridin-4-YL)ethanone
  • 1-(2-Iodo-6-methylpyridin-4-YL)ethanone

Uniqueness

1-(2-Bromo-6-methylpyridin-4-YL)ethanone is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(2-bromo-6-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)4-8(9)10-5/h3-4H,1-2H3

InChI Key

JMTRTCFAVYMLOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)C

Origin of Product

United States

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